Distinct PI3Kδ Inhibitory Profile in Cellular Assays
2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde demonstrates a notable shift in potency against PI3Kδ when moving from a biochemical to a cellular context, a property not guaranteed across all analogs [1]. While its biochemical potency is in the low nanomolar range (IC50: 5.70 nM), this translates to a cellular IC50 of 84 nM in a human whole blood assay [1]. This ~15-fold shift is a quantifiable parameter for researchers prioritizing compounds with sustained activity in more complex biological matrices.
| Evidence Dimension | Inhibition of PI3Kdelta in biochemical vs. cellular assay |
|---|---|
| Target Compound Data | Biochemical IC50: 5.70 nM; Cellular IC50: 84 nM |
| Comparator Or Baseline | Biochemical IC50: 5.70 nM (as baseline for shift calculation) |
| Quantified Difference | Approximately 15-fold shift in potency |
| Conditions | Biochemical assay: N-terminal His6 tagged recombinant full-length human PI3Kdelta/p85alpha expressed in baculovirus. Cellular assay: Inhibition of PI3Kdelta in human whole blood assessed as reduction in anti-CD79b antibody-induced CD69 expression. |
Why This Matters
This data point quantifies the 'cell drop-off' effect, allowing users to select a compound with a predictable potency translation from enzyme to cell-based models.
- [1] BindingDB. BDBM50548011 (CHEMBL4743750). Inhibition of PI3Kdelta. View Source
